N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide
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Overview
Description
“N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” is a synthetic organic compound It is characterized by the presence of a cyanomethyl group, a substituted phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under basic conditions.
Substitution on the phenyl ring:
Formation of the acetamide moiety: This step involves the reaction of an amine with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide: can be compared with other acetamide derivatives or compounds with similar functional groups.
This compound: can be compared with other substituted phenyl compounds.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2-methyl-6-propan-2-ylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)12-6-4-5-11(3)14(12)17-9-13(18)16-8-7-15/h4-6,10,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGPIVTXLBEXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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